(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazolone core, and multiple chlorinated phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinated phenyl compounds, thiazole derivatives, and hydrazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
Scientific Research Applications
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazolone derivatives, such as:
- 2-(4-chlorophenyl)-1,3-thiazole
- 5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H11Cl3N6O3S |
---|---|
Molecular Weight |
509.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H11Cl3N6O3S/c1-9-16(24-25-17-13(21)6-12(28(30)31)7-14(17)22)18(29)27(26-9)19-23-15(8-32-19)10-2-4-11(20)5-3-10/h2-8,26H,1H3 |
InChI Key |
ZKZMOQLLVLZQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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